Chlorpromazine-13C,d3 Hydrochloride
CAS No.: 1329612-87-4
Cat. No.: VC0117894
Molecular Formula: C17H20Cl2N2S
Molecular Weight: 359.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1329612-87-4 |
|---|---|
| Molecular Formula | C17H20Cl2N2S |
| Molecular Weight | 359.332 |
| IUPAC Name | 3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1+1D3; |
| Standard InChI Key | FBSMERQALIEGJT-SPZGMPHYSA-N |
| SMILES | CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Introduction
Chemical Identity and Basic Properties
Chlorpromazine-13C,d3 Hydrochloride is a stable isotope-labeled variant of the well-known phenothiazine antipsychotic drug chlorpromazine. The compound features specific isotopic substitutions with carbon-13 and deuterium atoms incorporated into its molecular structure.
Nomenclature and Identification
The compound is formally identified as 3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride, representing its complete chemical structure with isotopic modifications . This specialized molecule carries unique identifiers that distinguish it from standard chlorpromazine:
| Parameter | Value |
|---|---|
| CAS Number | 1329612-87-4 |
| Molecular Formula | C₁₇H₂₀Cl₂N₂S (with isotopic substitutions) |
| Molecular Weight | 359.3 g/mol |
| InChI | InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1+1D3; |
| Parent Compound | 3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine |
The InChI notation specifically indicates the presence of three deuterium atoms (D3) and one carbon-13 isotope incorporated into the molecule's structure . The compound was first registered in chemical databases in May 2013, indicating its relatively recent development as a specialized research tool .
Structural Analysis and Isotopic Modifications
Core Structure
Chlorpromazine-13C,d3 Hydrochloride maintains the fundamental phenothiazine tricyclic structure of standard chlorpromazine, which consists of two benzene rings connected by a sulfur atom and a nitrogen atom . The key structural features include:
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A phenothiazine core with a chlorine substituent at position 2
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A three-carbon aliphatic chain connecting the nitrogen of the phenothiazine ring to a terminal amino group
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The terminal amino group bearing methyl substituents, one of which contains the isotopic modifications
Isotopic Substitutions
The defining characteristic of Chlorpromazine-13C,d3 Hydrochloride is its isotopic labeling pattern:
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One carbon-13 isotope (¹³C) incorporated into one of the N-methyl groups
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Three deuterium atoms (d3) replacing hydrogen atoms in the same methyl group
This specific labeling strategy creates a compound with a mass shift of +4 atomic mass units compared to standard chlorpromazine hydrochloride, which has significant analytical advantages . The strategic placement of these isotopes on a metabolically stable position helps ensure the label remains with the molecule throughout various biotransformations.
Research Applications and Significance
Analytical Chemistry Applications
Chlorpromazine-13C,d3 Hydrochloride serves as a valuable internal standard for quantitative analysis of chlorpromazine and its metabolites in biological samples. The isotopic labeling creates a compound that:
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Behaves identically to unlabeled chlorpromazine in chromatographic separations
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Can be distinguished from the unlabeled compound by mass spectrometry due to its mass shift
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Provides accurate quantification in complex biological matrices
These properties make it particularly suitable for LC-MS/MS (liquid chromatography-tandem mass spectrometry) analyses, which are critical for pharmacokinetic and metabolism studies . The recent development of validated LC-MS/MS methods for chlorpromazine metabolites demonstrates the importance of such internal standards for accurate quantification .
Pharmacokinetic and Metabolism Studies
Understanding the metabolism of chlorpromazine is crucial for its clinical use, as the drug undergoes extensive biotransformation in the body. The main metabolites of chlorpromazine include:
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7-hydroxychlorpromazine
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N-monodesmethylchlorpromazine
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Chlorpromazine sulfoxide
Recent research has focused on developing quantitative analysis methods for these metabolites in various biological systems, including rat liver microsomes, human liver microsomes, and human placenta microsomes . The isotope-labeled chlorpromazine serves as an ideal internal standard for these analyses, providing accurate quantification data.
The validation of these analytical methods has demonstrated excellent accuracy and precision, with intra-day and inter-day values within ±15%, good extraction recovery, and minimal matrix effects . This has enabled, for the first time, the detection of chlorpromazine biotransformation in human placenta microsomes, representing a significant advancement in understanding the drug's metabolism during pregnancy .
Comparison to Unlabeled Chlorpromazine
Functional Differences
Despite these pharmacological similarities, the isotope-labeled compound serves distinctly different purposes:
| Parameter | Standard Chlorpromazine | Chlorpromazine-13C,d3 Hydrochloride |
|---|---|---|
| Primary Use | Therapeutic agent (antipsychotic) | Analytical standard |
| Target Population | Patients with psychiatric disorders | Laboratory samples |
| Dosage Forms | Tablets, injections, suppositories | Analytical solutions (typically in methanol) |
| Regulatory Status | Approved pharmaceutical | Research chemical |
| Cost | Relatively inexpensive | Significantly higher cost due to isotopic enrichment |
Synthesis and Production Considerations
Quality Control and Characterization
The quality control of isotope-labeled standards like Chlorpromazine-13C,d3 Hydrochloride typically involves rigorous analytical characterization:
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Nuclear Magnetic Resonance (NMR) spectroscopy to confirm isotopic incorporation positions
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High-resolution mass spectrometry to verify the isotopic enrichment level
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Chemical purity assessment using chromatographic techniques
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Stability testing under various storage conditions
These quality control measures ensure that the compound meets the strict requirements for use as an analytical standard in quantitative research applications.
Current Research and Future Directions
Recent Advances
Recent research involving chlorpromazine and potentially its isotope-labeled derivatives has focused on developing improved analytical methods. A significant advancement has been the establishment of an LC-MS/MS method for quantifying chlorpromazine metabolites in microsomal enzymes . This method:
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Has been fully validated in rat liver microsomes
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Has been partially verified in human liver microsomes and human placenta microsomes
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Demonstrates excellent accuracy, precision, and extraction recovery
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Shows no significant matrix effects
This analytical development has enabled the first detection of chlorpromazine biotransformation in human placenta microsomes, opening new research avenues for understanding drug metabolism during pregnancy .
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